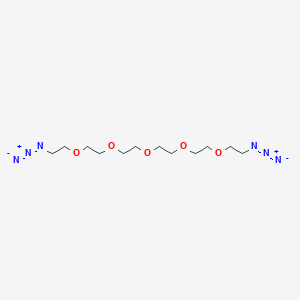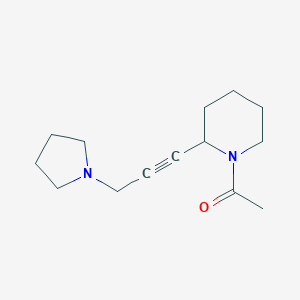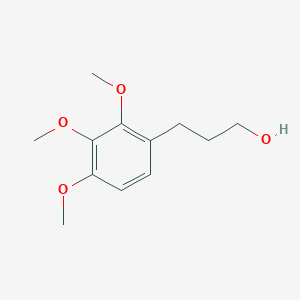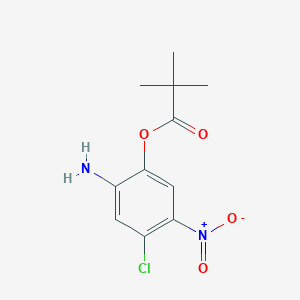
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester, also known as DMAPA-Cl, is a chemical compound used in scientific research. It is an ester derivative of 2,2-dimethylpropionic acid and 4-chloro-5-nitro-o-phenylenediamine. DMAPA-Cl is a pale yellow powder that is soluble in organic solvents such as ethanol and acetone.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is not fully understood. However, it is believed to function as a coupling agent in the synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is used to activate the carboxyl group of the PNA monomer, which then reacts with the amino group of the next monomer to form a peptide bond.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. However, it has been shown to be non-toxic and non-mutagenic in various in vitro assays. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable under acidic and basic conditions, making it a useful reagent in the synthesis of PNAs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is its ability to activate the carboxyl group of the PNA monomer, which allows for efficient synthesis of PNAs. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is also stable and non-toxic, making it a safe and reliable reagent for use in lab experiments. However, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is relatively expensive and may not be suitable for large-scale synthesis of PNAs.
Direcciones Futuras
There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research. One potential application is in the synthesis of PNAs for use in gene therapy and diagnostics. PNAs have shown promise in the treatment of various genetic disorders and cancers. 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester could also be used in the synthesis of other types of nucleic acid mimics, such as peptide nucleic acid dendrimers. Additionally, further research could be conducted to better understand the mechanism of action of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester and its potential applications in other areas of scientific research.
In conclusion, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a useful reagent in the synthesis of PNAs and has potential applications in gene therapy and diagnostics. While there is limited information available on its biochemical and physiological effects, 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester is a safe and reliable reagent for use in lab experiments. There are several future directions for the use of 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester in scientific research, including the synthesis of other nucleic acid mimics and further research into its mechanism of action.
Métodos De Síntesis
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester can be synthesized by reacting 2,2-dimethylpropionic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-5-nitro-o-phenylenediamine to form 2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester. The synthesis method is a well-established process and has been used in various research studies.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester has been widely used in scientific research as a reagent for the synthesis of various compounds. It is commonly used in the synthesis of peptide nucleic acids (PNAs), which are synthetic mimics of DNA and RNA. PNAs have been shown to have potential applications in gene therapy and diagnostics.
Propiedades
Número CAS |
102405-48-1 |
|---|---|
Nombre del producto |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
Fórmula molecular |
C11H13ClN2O4 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
(2-amino-4-chloro-5-nitrophenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)10(15)18-9-5-8(14(16)17)6(12)4-7(9)13/h4-5H,13H2,1-3H3 |
Clave InChI |
UDCWQCXQGQIFOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C(=O)OC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] |
Sinónimos |
2,2-Dimethylpropionic acid 2-amino-4-chloro-5-nitrophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



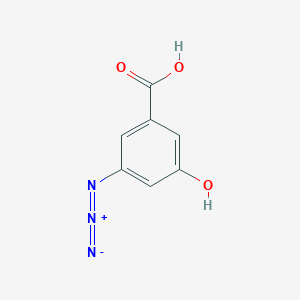
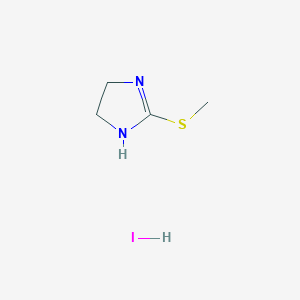
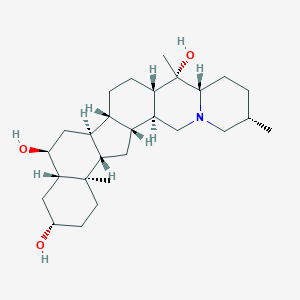

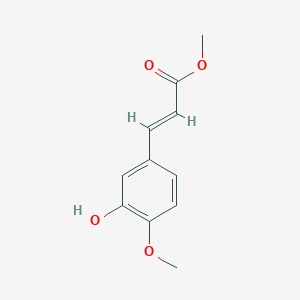
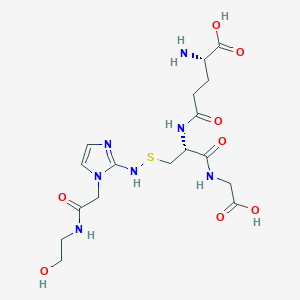
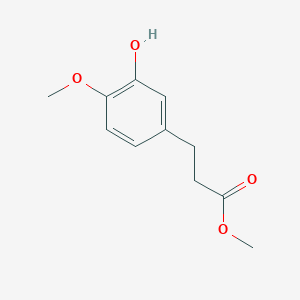
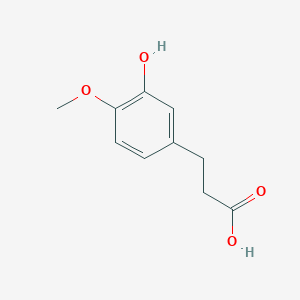
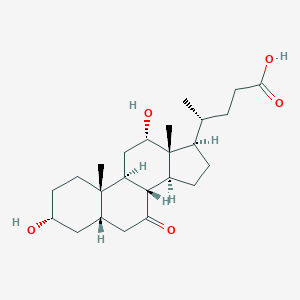
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
